N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide
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Overview
Description
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide is a chiral compound with a cyclohexane ring substituted with a hydroxy group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide typically involves the reaction of (1R,2S)-2-hydroxycyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The methanesulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products
Oxidation: 2-Ketocyclohexylmethanesulfonamide.
Reduction: 2-Aminocyclohexylmethanesulfonamide.
Substitution: 2-Chlorocyclohexylmethanesulfonamide or 2-Bromocyclohexylmethanesulfonamide.
Scientific Research Applications
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and methanesulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide
- N-[(1R,2S)-2-Hydroxycyclohexyl]propionamide
- N-[(1R,2S)-2-Hydroxycyclohexyl]butyramide
Uniqueness
N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets.
Properties
CAS No. |
187337-05-9 |
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Molecular Formula |
C7H15NO3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-[(1R,2S)-2-hydroxycyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
IMERQFYKRPXONQ-RQJHMYQMSA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1O |
Origin of Product |
United States |
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